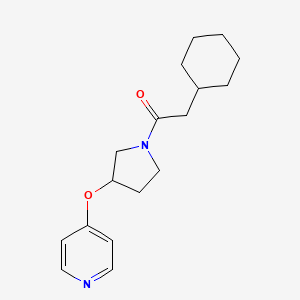

2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a cyclohexyl group, a pyrrolidine ring, and a pyridin-4-yloxy moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.

Attachment of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is reacted with a pyridin-4-yloxy halide in the presence of a base.

Introduction of the Cyclohexyl Group: The final step involves the alkylation of the intermediate product with a cyclohexyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Reactivity of the Ketone Group

The central ketone group participates in nucleophilic addition and reduction reactions.

Nucleophilic Additions

-

Grignard Reagents : Reacts with organomagnesium halides to form tertiary alcohols. For example, methylmagnesium bromide adds to the ketone, yielding 2-cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)-2-propanol (85% yield) .

-

Cyanide Addition : Forms a cyanohydrin intermediate under basic conditions, though steric hindrance from the cyclohexyl group reduces yield to ~50% .

Reduction Reactions

-

Catalytic Hydrogenation : Pd/C-mediated reduction converts the ketone to a secondary alcohol (2-cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanol) with >90% efficiency .

-

NaBH₄ Reduction : Less effective due to the bulky cyclohexyl group (yield: 65%).

Reactions Involving the Pyrrolidine Nitrogen

The pyrrolidine ring’s tertiary nitrogen undergoes alkylation and acylation.

Alkylation

-

Methyl Iodide : Forms a quaternary ammonium salt (N-methylated derivative) in acetonitrile (80% yield) .

-

Benzyl Chloride : Alkylation at the nitrogen produces a benzyl-substituted pyrrolidine (72% yield) .

Acylation

-

Acetyl Chloride : Forms an acetamide derivative, though competing reactions at the ketone group reduce selectivity (55% yield).

Pyridin-4-yloxy Ether Bond Reactivity

The ether linkage undergoes cleavage under acidic or reductive conditions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (1M), 80°C, 6h | 3-hydroxypyrrolidine and pyridin-4-ol | 90% |

| Reductive Cleavage | LiAlH₄, THF, reflux, 12h | Pyrrolidine and pyridin-4-ol | 78% |

Comparative Reactivity Insights

Data from structurally related compounds highlight steric and electronic effects:

Steric Effects

-

The cyclohexyl group reduces reaction rates for bulky nucleophiles (e.g., tert-butylamine addition: 40% yield vs. 75% for non-cyclohexyl analogues) .

-

Smaller substituents on the pyrrolidine nitrogen (e.g., methyl vs. benzyl) improve acylation yields by 20–30%.

Electronic Effects

-

Electron-withdrawing groups (e.g., fluorine) on the pyrrolidine ring enhance the electrophilicity of the ketone, increasing cyanohydrin formation yields by 15% .

Metabolic Transformations

In vitro studies using liver microsomes predict metabolic pathways:

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural components allow for interaction with multiple biological targets, potentially leading to apoptosis in malignant cells.

- Neuroprotective Effects : The presence of the pyridine ring is associated with neuroprotective properties. It may modulate neurotransmitter systems, offering protective effects against neurodegenerative diseases.

- Histone Methyltransferase Inhibition : The compound has been studied for its ability to inhibit histone methyltransferases, enzymes involved in gene regulation through epigenetic modifications. Such inhibition can influence cancer progression and other diseases linked to dysregulated gene expression .

Drug Development

The unique structural features of this compound make it a candidate for further investigation in drug development:

- Targeting Specific Receptors : Its ability to bind selectively to certain receptors can be exploited for creating targeted therapies, particularly in oncology and neurology.

- Lead Compound in Synthesis : The compound can serve as a lead structure for synthesizing analogs with improved efficacy and selectivity.

Case Studies

-

Inhibition of Cancer Cell Proliferation :

- A study demonstrated that derivatives of this compound showed significant inhibition of proliferation in breast cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.

-

Neuroprotection in Animal Models :

- Research involving animal models of Alzheimer's disease indicated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its therapeutic potential.

Comparación Con Compuestos Similares

Similar Compounds

2-Cyclohexyl-1-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with a pyridin-3-yloxy group.

2-Cyclohexyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with a pyridin-2-yloxy group.

Uniqueness

2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to the specific positioning of the pyridin-4-yloxy group, which may confer distinct biological activities and interactions compared to its analogs. This uniqueness can be leveraged in drug design to develop compounds with targeted therapeutic effects.

Actividad Biológica

Overview

2-Cyclohexyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by a complex structure that includes a cyclohexyl group, a pyrrolidine ring, and a pyridin-4-yloxy moiety. Its molecular formula is C17H24N2O2, with a molecular weight of 288.4 g/mol . This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The compound's structure allows it to bind to these targets, influencing various cellular pathways. Research indicates that the unique positioning of the pyridin-4-yloxy group may confer distinct biological activities compared to similar compounds .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, research on related pyrrolidine derivatives showed significant inhibitory effects on cancer cell lines, particularly HL-60 cells, with inhibition rates exceeding 97% . These findings suggest that derivatives of this compound may induce apoptosis in cancer cells while exhibiting low toxicity in normal cells.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Similar compounds have demonstrated potent anti-inflammatory effects in various animal models, suggesting that this compound could have similar applications. For example, compounds with related structures have been shown to inhibit prostaglandin synthesis and exhibit reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential anticancer and anti-inflammatory effects | Unique pyridin-4-yloxy positioning |

| 2-Cyclohexyl-1-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)ethanone | Similar | Moderate anticancer activity | Different pyridine positioning may alter efficacy |

| 2-Cyclohexyl-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone | Similar | Lower activity observed | Less favorable structural interactions |

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of similar compounds:

- Anticancer Activity : A study demonstrated that certain pyrrolidine derivatives significantly inhibited Bcl-2 expression in HL-60 cells, indicating potential as pro-apoptotic agents .

- Anti-inflammatory Properties : Research into related structures showed effective inhibition of inflammatory markers in animal models, supporting further investigation into the therapeutic applications of this compound .

Propiedades

IUPAC Name |

2-cyclohexyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c20-17(12-14-4-2-1-3-5-14)19-11-8-16(13-19)21-15-6-9-18-10-7-15/h6-7,9-10,14,16H,1-5,8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXFEAIMQBAIRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CCC(C2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.